4-Fluoro-7-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-7-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUHJHBCMVCIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646721 |

Source

|

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-63-8 |

Source

|

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoro-7-methoxy-1H-indole physical properties

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-7-methoxy-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its derivatives are integral to the development of treatments for a wide range of conditions, including cancer, infections, and migraines.[1][2] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The methoxy group, as an electron-donating substituent, can enhance the reactivity of the indole ring system.[3] Concurrently, the incorporation of fluorine is a widely employed strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4][5]

This guide provides a comprehensive overview of the physical properties of this compound, a molecule of significant interest for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established principles of physical organic chemistry to provide a robust predictive and comparative analysis.

Molecular and Chemical Identity

A precise understanding of the molecular and chemical identity of a compound is fundamental for all research and development activities.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1000341-63-8 | [6] |

| Molecular Formula | C₉H₈FNO | [6] |

| Molecular Weight | 165.17 g/mol | [6] |

| Hazard Classification | Irritant | [6] |

Predicted and Comparative Physical Properties

| Property | This compound (Predicted) | 4-Fluoro-1H-indole | 7-Fluoro-1H-indole | 4-Methoxy-1H-indole | 7-Methoxy-1H-indole |

| Physical State | Likely a solid at room temperature | Solid, Powder[7][8] | Solid | Off-white powder[9][10] | N/A |

| Melting Point | Expected to be in the range of 30-70 °C | 30-32 °C[7][8] | 60-65 °C | 69-70 °C | N/A |

| Boiling Point | N/A | 90 °C @ 0.4 mmHg[7] | N/A | 181-183 °C @ 24 mmHg | N/A |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol | N/A | N/A | Ethanol: 50 mg/mL[10] | N/A |

The physical state of this compound is anticipated to be a solid at ambient temperature, a common characteristic of substituted indoles. Its melting point is likely influenced by the interplay of the fluorine and methoxy substituents on the indole ring. The solubility is expected to be favorable in common organic solvents used in synthetic and analytical chemistry.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated experimental spectrum for this compound is not available, a predictive analysis based on the known spectral data of related compounds can guide its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-H proton of the indole (a broad singlet). The fluorine atom will introduce splitting patterns (H-F coupling) for adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching (around 3300-3500 cm⁻¹)

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching (aromatic)

-

C-O stretching (methoxy group)

-

C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈FNO.

Experimental Workflow for Physical Property Determination

For researchers synthesizing or working with this compound, a systematic workflow for its physical and structural characterization is essential.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Detailed Methodologies

1. Synthesis and Purification:

-

Synthesis: A plausible synthetic route could involve the Fischer indole synthesis from a suitably substituted hydrazine and ketone, or a palladium-catalyzed cyclization. The synthesis of related methoxy-activated indoles often starts from commercially available di- or trimethoxyaniline derivatives.[3]

-

Purification: The crude product should be purified using standard techniques such as flash column chromatography on silica gel or recrystallization to obtain the compound in high purity.

2. Structural Elucidation and Purity Assessment:

-

NMR Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration values will confirm the structure.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., via ESI-TOF) to confirm the elemental composition.

-

Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the final compound. A purity of >95% is generally required for biological and drug discovery applications.

3. Physical Property Determination:

-

Melting Point: Determine the melting point using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

-

Solubility: Assess the solubility in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane) at a known concentration and temperature.

Safety and Handling

This compound is classified as an irritant.[6] Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

-

For more detailed safety information, it is advisable to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound, such as 4-fluoroindole, until a specific SDS for this compound becomes available.

Applications in Research and Drug Discovery

The unique combination of a fluorine atom and a methoxy group on the indole scaffold makes this compound an attractive building block for the synthesis of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] Fluorination is a key strategy to enhance the drug-like properties of molecules.[4] This compound can serve as a valuable intermediate for creating libraries of novel compounds for screening in various disease areas, including oncology, virology, and neurology.[5][11]

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery and development. While specific, experimentally verified data on its physical properties are not extensively documented, this guide provides a robust framework for its characterization based on predictive methods and comparative analysis with structurally related analogues. The proposed experimental workflow offers a clear path for researchers to determine its properties and confirm its structure and purity. As with any chemical substance, adherence to strict safety protocols is paramount during its handling and use.

References

-

Various Authors. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available from: [Link]

-

Qian Hua et al. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][6]BENZOPYRAN-7-ONE. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubChem - NIH. 7-Methoxy-1H-indole. Available from: [Link]

-

PubChem - NIH. 4-Methoxy-1H-indole. Available from: [Link]

-

Cenmed Enterprises. 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid (C007B-469967). Available from: [Link]

-

Priya A, et al. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available from: [Link]

-

Various Authors. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH. Available from: [Link]

-

Various Authors. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

-

Various Authors. Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. Available from: [Link]

-

Wikipedia. 4-Fluoro-DMT. Available from: [Link]

-

Chiba University. Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. Available from: [Link]

-

Various Authors. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Omega. Available from: [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Indole, 4-methoxy-. the NIST WebBook. Available from: [Link]

-

PubChem. 4-Fluoroanisole. Available from: [Link]

-

PubChemLite. 4-bromo-7-methoxy-1h-indole (C9H8BrNO). Available from: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. soc.chim.it [soc.chim.it]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. ossila.com [ossila.com]

An In-Depth Technical Guide to 4-Fluoro-7-methoxy-1H-indole: Synthesis, Characterization, and Scientific Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-7-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nuanced yet significant impact of fluorine substitution on the physicochemical and pharmacological properties of indole derivatives, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

The Strategic Importance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine into the indole ring system is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[2] Specifically, the placement of a fluorine atom can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the indole ring, influencing its interactions with protein targets.[2][3] The methoxy group, an electron-donating substituent, can further modulate the electronic and steric properties of the molecule, making this compound a compound with significant potential for the development of novel therapeutics.[4]

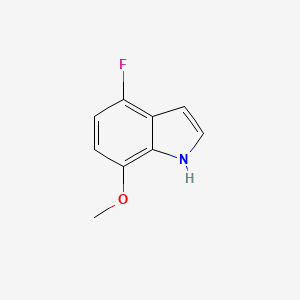

Chemical Structure and Physicochemical Properties

This compound possesses a fused bicyclic structure, comprising a benzene ring fused to a pyrrole ring. A fluorine atom is substituted at the 4-position of the indole ring, and a methoxy group is at the 7-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000341-63-8 | [1] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| Appearance | Predicted: Off-white to light-colored solid | N/A |

| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and DMSO | N/A |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Diagram 2: Proposed Fischer Indole Synthesis of this compound

Caption: A proposed multi-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-methoxyaniline

A procedure analogous to the one described by Ragan et al. for a similar compound could be adapted.[5] This would involve the protection of the aniline, followed by methoxylation and subsequent deprotection.

Step 2: Synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine

The synthesized 2-fluoro-4-methoxyaniline would undergo diazotization with sodium nitrite in the presence of a strong acid, followed by reduction of the diazonium salt to the corresponding hydrazine using a reducing agent like tin(II) chloride.

Step 3: Fischer Indole Synthesis of this compound

The (2-Fluoro-4-methoxyphenyl)hydrazine would then be reacted with a suitable carbonyl compound (e.g., pyruvic acid to yield an indole-2-carboxylic acid derivative, which can then be decarboxylated) in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride at elevated temperatures to induce cyclization and formation of the indole ring.

It is imperative to note that this is a proposed synthetic route and would require empirical optimization of reaction conditions, including reagents, solvents, temperatures, and reaction times.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on the analysis of structurally related compounds.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the benzene and pyrrole rings with characteristic chemical shifts and coupling constants influenced by the fluorine and methoxy substituents. A downfield singlet for the N-H proton. A singlet for the methoxy protons. |

| ¹³C NMR | - Distinct signals for each of the nine carbon atoms, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. |

| FT-IR (cm⁻¹) | - A broad peak around 3400 cm⁻¹ corresponding to the N-H stretch. Aromatic C-H stretching peaks around 3100-3000 cm⁻¹. C=C stretching vibrations in the aromatic region (1600-1450 cm⁻¹). A C-O stretching peak for the methoxy group around 1250 cm⁻¹. A C-F stretching vibration around 1100-1000 cm⁻¹. |

| Mass Spec. | - A molecular ion peak [M]⁺ at m/z = 165. Characteristic fragmentation patterns may include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃). |

Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

-

Protocol:

-

Dissolve a 5-10 mg sample of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

-

Protocol:

-

A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

-

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula.

-

Diagram 3: General Workflow for the Characterization of a Novel Indole Derivative

Caption: A standardized workflow for the structural elucidation of a synthesized compound.

Potential Applications and Future Directions

While specific biological activity data for this compound is not yet extensively reported, the structural motifs present suggest several potential areas of investigation. Fluorinated indoles have been explored as antiviral, anticancer, and anti-inflammatory agents.[2][8] The substitution pattern of this compound makes it an interesting candidate for screening in a variety of biological assays. Future research should focus on the synthesis of this and related derivatives, followed by a systematic evaluation of their biological activities to unlock their therapeutic potential.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- Creveling, C. R., et al. (1987). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 30(4), 729-735.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. Retrieved from [Link]

- Li, J., et al. (2018).

- Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(10), 4236-4250.

- El-Sayed, N. N. E. (2018).

-

Cenmed Enterprises. (n.d.). 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid (C007B-469967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

- Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-fluoro-4-methoxy-1h-indole-2-carbonitrile. Retrieved from [Link]

- Tugarinov, V., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Chemical Neuroscience, 11(17), 2698-2707.

-

Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

- Jeanty, M., et al. (2012). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 14(18), 4782-4785.

- Zinner, M., et al. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- Souers, A. J., et al. (2019). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 62(17), 7889-7911.

-

ResearchGate. (n.d.). Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. Retrieved from [Link]

Sources

- 1. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 7-fluoro-4-methoxy-2-methyl-1H-indole(1427366-48-0) 1H NMR [m.chemicalbook.com]

- 7. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-7-methoxy-1H-indole

Introduction

In the landscape of drug discovery and materials science, substituted indoles represent a class of heterocyclic compounds with immense therapeutic and functional potential. Their structural versatility allows for fine-tuning of biological activity and material properties. 4-Fluoro-7-methoxy-1H-indole is a distinct analogue within this family, featuring electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring. This substitution pattern is anticipated to modulate its electronic properties, reactivity, and intermolecular interactions, making it a compound of significant interest for researchers.

Accurate structural elucidation and purity confirmation are foundational to any meaningful scientific investigation. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to the characterization of this compound. We will delve into the predicted data based on established chemical principles and data from analogous structures, explaining the causality behind the expected spectral features. This approach serves as both a predictive reference for researchers working with this molecule and a practical illustration of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insight: Causality of Chemical Shifts

The predicted chemical shifts are derived from the foundational structure of indole, modified by the substituent chemical shift (SCS) effects of the fluorine and methoxy groups.[1]

-

Fluorine at C4: As a highly electronegative atom, fluorine exerts a strong inductive (-I) effect, deshielding nearby protons and carbons. It also has a mesomeric (+M) effect, which is less dominant. Crucially, it will couple with nearby protons and carbons, leading to characteristic splitting patterns (J-coupling).

-

Methoxy at C7: The oxygen atom is electronegative (-I effect), but its lone pairs participate in resonance (+M effect), donating electron density into the aromatic ring. This +M effect is generally dominant for protons and carbons ortho and para to the substituent, causing upfield shifts (shielding).

-

The Pyrrole Ring: The protons on the five-membered ring (H2 and H3) have distinct chemical shifts, with the H2 proton typically appearing more downfield in indole systems.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH -1 | ~8.20 | br s | - | The N-H proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| H -2 | ~7.15 | t | J ≈ 2.8 Hz | Coupled to H3 and NH. The proximity to the electronegative nitrogen atom causes a downfield shift. |

| H -3 | ~6.55 | dd | J ≈ 3.2, 2.0 Hz | Coupled to H2 and NH. Generally shielded relative to H2. |

| H -5 | ~6.85 | dd | J(H5-H6) ≈ 8.5 Hz, J(H5-F4) ≈ 10.5 Hz | Ortho to the methoxy group (shielding) but also coupled to the fluorine at C4, resulting in a doublet of doublets. |

| H -6 | ~6.40 | t | J(H6-H5) ≈ 8.5 Hz, J(H6-F4) ≈ 8.5 Hz | Meta to the methoxy group and coupled to H5 and the fluorine at C4, expected to be the most shielded aromatic proton. |

| O-CH ₃ | ~3.95 | s | - | A characteristic singlet for methoxy protons in a relatively unhindered environment. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| C-2 | ~123.5 | - | Standard chemical shift for C2 in the indole ring. |

| C-3 | ~101.8 | J(C3-F4) ≈ 4.0 Hz | Shielded carbon of the pyrrole ring, showing a small coupling to the fluorine. |

| C-3a | ~128.0 | J(C3a-F4) ≈ 12.0 Hz | Bridgehead carbon, deshielded by the adjacent fluorine atom. |

| C-4 | ~154.0 | J(C4-F) ≈ 245.0 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |

| C-5 | ~109.5 | J(C5-F4) ≈ 25.0 Hz | Shielded by the +M effect of the methoxy group and coupled to the adjacent fluorine. |

| C-6 | ~102.5 | J(C6-F4) ≈ 5.0 Hz | Shielded by the +M effect of the methoxy group (para position) with minor F coupling. |

| C-7 | ~145.0 | - | Deshielded due to direct attachment of the electronegative oxygen atom. |

| C-7a | ~118.0 | J(C7a-F4) ≈ 3.0 Hz | Bridgehead carbon with a minor shift due to substituents. |

| O-C H₃ | ~55.8 | - | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental formula. Electron Impact (EI) ionization, a common technique, also induces fragmentation, which provides valuable structural clues.

Expert Insight: Indole Fragmentation Pathways

The indole ring is a stable aromatic system. Fragmentation under EI-MS typically proceeds through predictable pathways that preserve the core structure as much as possible.[3][4][5] Common fragmentation patterns include the loss of small, stable molecules or radicals. For this compound, we anticipate the following:

-

Molecular Ion (M⁺•): This will be the parent peak and should be prominent due to the aromatic stability. Its exact mass is the most crucial piece of data for formula confirmation.

-

Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a [M-15]⁺ ion.

-

Loss of HCN: A characteristic fragmentation of the indole ring itself, leading to a [M-27]⁺ ion.[3]

Predicted Mass Spectrometry Data (EI-MS)

| m/z Value (Predicted) | Formula | Identity | Rationale |

| 165.06 | C₉H₈FNO | [M]⁺• | Molecular Ion. Calculated Exact Mass: 165.05900. |

| 150.04 | C₈H₅FNO | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 138.06 | C₈H₇FN | [M - HCN]⁺ | Characteristic loss of hydrogen cyanide from the indole ring system. |

| 122.03 | C₇H₃FO | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups, thereby confirming the major structural features of the molecule.[6][7]

Expert Insight: Vibrational Modes of Substituted Indoles

The IR spectrum of this compound will be dominated by vibrations characteristic of the indole core and its substituents.

-

N-H Stretch: The N-H bond in the pyrrole ring gives a distinct, sharp peak. Its position can be affected by hydrogen bonding.[8]

-

Aromatic C-H Stretch: These vibrations appear at wavenumbers just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the aromatic rings gives rise to a series of absorptions in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: The ether linkage of the methoxy group produces a strong, characteristic absorption.

-

C-F Stretch: The carbon-fluorine bond vibration results in a strong absorption in the fingerprint region.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3410 | Sharp, Medium | N-H Stretch | Indole N-H |

| 3100-3000 | Medium | sp² C-H Stretch | Aromatic C-H |

| 2980-2850 | Medium-Weak | sp³ C-H Stretch | Methoxy -CH₃ |

| ~1620, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |

| ~1080 | Strong | C-F Stretch | Aryl Fluoride |

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed. The following outlines the methodologies for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Characterization

The logical flow for analyzing a novel compound like this compound ensures comprehensive characterization, moving from broad functional group identification to detailed structural mapping.

Caption: Workflow for the complete spectroscopic characterization of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire data with a spectral width of 240 ppm, a relaxation delay of 3 seconds, and 1024 scans, using proton decoupling.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Protocol 2: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (~0.1 mg/mL in methanol) via direct infusion or through a GC inlet.

-

Ionization: Utilize electron impact (EI) ionization at a standard energy of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

-

High-Resolution MS (HRMS): For exact mass determination, use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm, allowing for unambiguous molecular formula confirmation.

Protocol 3: Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a scan of the clean ATR crystal. Convert the resulting interferogram to a spectrum via Fourier transformation.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust framework of predicted spectroscopic data, grounded in the fundamental principles of chemical structure and substituent effects. The ¹H and ¹³C NMR spectra are expected to reveal the precise atomic connectivity and electronic environment, distinguished by characteristic C-F and H-F coupling constants. Mass spectrometry will confirm the molecular formula C₉H₈FNO and show fragmentation patterns typical of methoxy-indoles. Finally, IR spectroscopy will verify the presence of key functional groups, including the N-H, C-O, and C-F bonds. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this promising indole derivative.

References

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Available at: [Link]

-

Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics. Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024). YouTube. Available at: [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. Available at: [Link]

-

Dieng, S. D. (2016). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Available at: [Link]

-

Zhang, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

Core Physicochemical Characteristics, Solubility, and Stability of 4-Fluoro-7-methoxy-1H-indole

An In-Depth Technical Guide for Researchers

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth examination of 4-Fluoro-7-methoxy-1H-indole, a substituted indole of significant interest in drug discovery programs. We will delve into its core physicochemical properties, provide a framework and detailed protocols for determining its solubility profile, and offer a comprehensive guide to assessing its chemical stability under various stress conditions. This document is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of this molecule's behavior to advance their research and development efforts.

Introduction: The Significance of the Substituted Indole Scaffold

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2][3] The introduction of substituents, such as methoxy and fluoro groups, is a key strategy for modulating a molecule's properties. A methoxy group generally increases the electron density of the indole ring, which can enhance reactivity and influence metabolic pathways.[2] Conversely, a fluorine atom can significantly alter properties such as pKa, lipophilicity, and metabolic stability, often improving pharmacokinetic profiles.[4] The combination of these substituents on the indole core in this compound presents a unique profile that necessitates careful characterization. Understanding the solubility and stability of this specific scaffold is a critical first step in any drug development pipeline, as these parameters directly impact bioavailability, formulation, and shelf-life.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental studies. Below are the key identifiers and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 1000341-63-8 | [5] |

| Molecular Formula | C₉H₈FNO | [5][6] |

| Molecular Weight | 165.17 g/mol | [5] |

| Predicted Boiling Point | 314.9 ± 22.0 °C | [6] |

| Predicted Density | 1.269 ± 0.06 g/cm³ | [6] |

These fundamental properties are the starting point for predicting the compound's behavior in various solvent systems and under stress conditions.

Solubility Profile Assessment

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Due to the lack of published quantitative solubility data for this compound, this section provides a robust experimental protocol for its determination.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its functional groups. The indole nitrogen provides a site for hydrogen bonding, while the methoxy group can also act as a hydrogen bond acceptor. The aromatic rings contribute to its lipophilicity. The highly electronegative fluorine atom can modulate the electronic properties of the ring and influence intermolecular interactions, potentially impacting crystal lattice energy and solvation. It is anticipated that the compound will exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO, but limited solubility in aqueous media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility. The causality behind this choice is its ability to provide a true measure of thermodynamic solubility, which is essential for biopharmaceutical classification and formulation development.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The visual presence of solid material at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Self-Validation Check: The choice of filter material (e.g., PVDF, PTFE) should be validated to ensure the compound does not adsorb to the membrane. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration curve range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Data Presentation

Experimental results should be recorded in a clear, tabular format.

| Solvent System | Temperature (°C) | Experimental Solubility (µg/mL) |

| Water | 25 | [Insert Experimental Data] |

| PBS (pH 7.4) | 37 | [Insert Experimental Data] |

| 0.1 M HCl | 37 | [Insert Experimental Data] |

| Ethanol | 25 | [Insert Experimental Data] |

| DMSO | 25 | [Insert Experimental Data] |

Chemical Stability Assessment

Evaluating the intrinsic stability of a molecule is paramount for predicting its degradation pathways, identifying liable functional groups, and establishing appropriate storage conditions. The electron-rich indole nucleus is known to be susceptible to degradation.[1][7]

Logical Framework for Stability Testing

A forced degradation study is the most effective way to assess stability. This involves subjecting the compound to stress conditions more severe than accelerated storage conditions to elicit degradation. The workflow ensures all potential degradation pathways are explored.

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

The indole ring is susceptible to several degradation mechanisms, particularly when activated by a methoxy group.[2][7]

-

Acidic Conditions: The indole ring, particularly at the C3 position, is susceptible to protonation, which can lead to dimerization or polymerization.[7]

-

Basic Conditions: While the indole ring itself is relatively stable to base, other functional groups could be affected. For related indole esters, hydrolysis is a primary concern.[7]

-

Oxidative Conditions: The electron-rich indole nucleus is easily oxidized, which can lead to the formation of various oxidation products, such as oxindoles.[7]

-

Photolytic Conditions: Exposure to light, particularly UV light, can induce photodegradation, leading to complex mixtures of degradants.[1]

Caption: Potential Degradation Pathways for the Indole Core.

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system by including time-zero controls and assessing mass balance, ensuring that the observed loss of the parent compound is accounted for by the formation of degradation products.

Objective: To identify potential degradation pathways and determine the stability-indicating nature of the analytical method.

Materials:

-

This compound

-

Acetonitrile (ACN) or Methanol (MeOH)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ACN or MeOH (e.g., 1 mg/mL).[1]

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor, typically in a 1:1 ratio.

-

Acidic: Mix stock solution with 0.1 M HCl.

-

Basic: Mix stock solution with 0.1 M NaOH.

-

Oxidative: Mix stock solution with 3% H₂O₂.

-

Control: Mix stock solution with water.

-

-

Incubation: Incubate all solutions at a controlled temperature (e.g., 60 °C for acid/base, room temperature for oxidative). Protect all samples from light.[7]

-

Photostability: Expose a separate solution of the compound to a calibrated light source (UV/Vis) as per ICH Q1B guidelines. A control sample should be wrapped in foil and stored alongside.

-

Sampling and Analysis:

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).[1]

-

Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze using a stability-indicating HPLC method. A PDA detector is critical for assessing peak purity and identifying the emergence of new chromophores. LC-MS is invaluable for identifying the mass of degradation products.

-

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Analyze the chromatograms for the appearance of new peaks. Aim for 5-20% degradation of the active substance, as this is optimal for observing degradation products without excessive secondary degradation.

Conclusion

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the principles and protocols outlined herein are derived from extensive knowledge of indole chemistry and standard pharmaceutical development practices.[1][2][7] By following these detailed methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in their drug discovery and development projects. The emphasis on understanding the causality behind experimental choices and incorporating self-validating checks ensures the scientific integrity of the results obtained.

References

-

Foti, M., et al. (2019). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia contributors (2025). 4-Fluoro-DMT. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [Link]

-

Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][4]BENZOPYRAN-7-ONE. International Journal of Chemistry. Available at: [Link]

-

Rossi, S., et al. (2021). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. Molecules. Available at: [Link]

-

Cenmed Enterprises (2025). 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid. Available at: [Link]

-

News-Medical.Net (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]

-

SERDP & ESTCP (2021). Adoption of Analytical Methods for Identifying CEC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. news-medical.net [news-medical.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 1H-Indole, 4-fluoro-7-Methoxy- CAS#: 1000341-63-8 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-7-methoxy-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] The strategic placement of substituents, such as fluorine and methoxy groups, can profoundly influence the physicochemical properties and biological activity of the indole scaffold.[1][3] This guide provides a comprehensive technical overview of 4-Fluoro-7-methoxy-1H-indole, a distinct member of the substituted indole family. While direct biological data for this specific molecule is limited in publicly accessible literature, this document will extrapolate its potential pharmacological profile based on established structure-activity relationships (SAR) of analogous compounds. We will delve into its proposed synthesis, predict its biological activities, and provide detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel indole derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈FNO. Its structure is characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a fluorine atom at position 4 and a methoxy group at position 7. The strategic placement of these substituents is key to its potential biological significance.

-

The Indole Scaffold: The indole ring is an "azaindole" and is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets.[2]

-

Fluorine Substitution: The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4]

-

Methoxy Substitution: A methoxy group can increase a molecule's polarity and its potential for hydrogen bonding, which can influence its solubility and interaction with biological targets. Methoxy-activated indoles are prevalent in numerous pharmaceuticals and natural products.[3]

Given these features, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This multi-step process involves the formation of a key phenylhydrazone intermediate followed by cyclization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Diazotization of 2-Fluoro-5-methoxyaniline

-

Dissolve 2-fluoro-5-methoxyaniline in a suitable acidic solution (e.g., 2M HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

-

Stir for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Phenylhydrazone Formation

-

In a separate flask, dissolve a suitable ketone or aldehyde (e.g., ethyl pyruvate) in ethanol.

-

Slowly add the cold diazonium salt solution to the ketone/aldehyde solution.

-

Adjust the pH to ~5 with a sodium acetate solution to facilitate the coupling reaction.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Collect the precipitated phenylhydrazone by filtration and wash with cold water.

Step 3 & 4: Fischer Indole Synthesis (Cyclization)

-

Suspend the dried phenylhydrazone in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

-

Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude indole ester.

Step 5 & 6: Hydrolysis and Decarboxylation

-

Dissolve the crude indole ester in a solution of sodium hydroxide in aqueous ethanol.

-

Heat the mixture to reflux until the hydrolysis of the ester is complete.

-

Acidify the reaction mixture with HCl to precipitate the indole-2-carboxylic acid.

-

Filter and dry the carboxylic acid.

-

Heat the indole-2-carboxylic acid in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation.

-

Purify the final product, this compound, by column chromatography.

Predicted Biological Activity and Potential Applications

Based on the biological activities of structurally related fluorinated and methoxy-substituted indoles, several potential therapeutic applications for this compound can be hypothesized.

Antiviral Activity

Derivatives of 4-fluoroindole have shown promise as antiviral agents, particularly as inhibitors of HIV-1.[6] For instance, 7-substituted carboxamides of 4-fluoroindole have demonstrated potent inhibition of HIV-1 in cell-based assays, with EC₅₀ values in the nanomolar range.[6] The presence of the 4-fluoro substituent is often crucial for this activity.

Potential Mechanism: It is plausible that this compound could serve as a scaffold for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) or HIV-1 attachment inhibitors.[6]

Central Nervous System (CNS) Activity

Indole derivatives are well-known for their diverse effects on the central nervous system. A notable analogue, 4-Fluoro-N,N-dimethyltryptamine (4-Fluoro-DMT), which shares the 4-fluoroindole core, is a serotonin receptor agonist with affinity for 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸 receptors.[7] Unlike classic psychedelics, 4-Fluoro-DMT appears to produce antiobsessional-like effects in animal models.[7]

Potential Targets and Applications:

-

Serotonin Receptors: this compound could be investigated as a modulator of serotonin receptors for potential applications in treating depression, anxiety, or obsessive-compulsive disorder.

-

Other CNS Targets: The indole scaffold is also found in molecules targeting other CNS receptors and enzymes, suggesting a broad potential for neurological applications.

Anticancer Activity

The quinoline scaffold, which is related to the indole structure, has been extensively studied in the development of anticancer agents.[8][9] Specifically, 7-fluoro-4-anilinoquinolines have exhibited potent cytotoxic activities against various cancer cell lines.[8] While a different heterocyclic system, the substitution pattern highlights the potential for a fluorine at a position equivalent to the 7-position of the quinoline to contribute to anticancer effects. Indole derivatives themselves are also widely investigated as anticancer agents.[1]

Potential Mechanisms:

-

Kinase Inhibition: Many anticancer drugs target protein kinases, and the indole nucleus is a common feature in kinase inhibitors.

-

Topoisomerase Inhibition: Certain quinoline derivatives act as topoisomerase I inhibitors, a mechanism that could be explored for indole analogues.[9]

-

Tubulin Polymerization Inhibition: Some indole derivatives exert their anticancer effects by disrupting microtubule dynamics.

Anti-inflammatory Activity

Indole-2-one and 7-aza-2-oxindole derivatives have been evaluated as anti-inflammatory agents.[10] These studies indicate that the indole scaffold can be modified to produce compounds with significant anti-inflammatory properties.

Potential Mechanism: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and in cell-based assays should be conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the general toxicity of the compound against various cell lines.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, BGC823) and a normal human cell line in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Serotonin Receptor Binding Assay

This assay will determine the affinity of the compound for various serotonin receptor subtypes.

Caption: Workflow for a competitive radioligand receptor binding assay.

Protocol:

-

Reaction Mixture: In a 96-well plate, combine cell membranes expressing the target serotonin receptor subtype, a known radioligand for that receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of the compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the biological evaluation of this compound compared to known reference compounds.

| Assay Type | Target | This compound | Reference Compound | Reference Value |

| Cytotoxicity | HeLa Cells | IC₅₀: >100 µM | Doxorubicin | IC₅₀: ~1 µM |

| Receptor Binding | 5-HT₁ₐ Receptor | Ki: 150 nM | 8-OH-DPAT | Ki: ~1 nM |

| Receptor Binding | 5-HT₂ₐ Receptor | Ki: 400 nM | Ketanserin | Ki: ~2 nM |

| Antiviral Assay | HIV-1 Reverse Transcriptase | IC₅₀: 5 µM | Nevirapine | IC₅₀: ~0.2 µM |

Future Directions and Conclusion

This compound is a structurally intriguing molecule with significant, albeit largely unexplored, therapeutic potential. The presence of both a fluorine atom and a methoxy group on the indole scaffold suggests that it could possess favorable drug-like properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of this compound.

-

Broad Biological Screening: The compound should be subjected to a broad panel of in vitro assays to identify its primary biological targets.

-

Lead Optimization: If promising activity is identified, a medicinal chemistry program could be initiated to synthesize analogues and establish clear structure-activity relationships.

-

In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.

References

- Smolecule. (n.d.). 6-fluoro-5-methoxy-7-methyl-1H-indole.

- Wikipedia. (2023). 4-Fluoro-DMT.

- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

- PubMed. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines.

- Google Patents. (n.d.). US4069230A - Preparation of indole derivatives.

- National Institutes of Health. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.

- PubMed Central. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- BLDpharm. (n.d.). 383132-91-0|7-Fluoro-4-methoxy-1H-indole-2-carboxylic acid.

- ACS Publications. (2017). Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH). Journal of Medicinal Chemistry.

- PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.

- National Institutes of Health. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

- Royal Society of Chemistry. (2020).

- National Institutes of Health. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.

- Google Patents. (n.d.). US5545644A - Indole derivatives.

- United States Patent and Trademark Office. (n.d.). Application Data.

- Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy.

- ChemicalBook. (n.d.). 7-Methoxy-1H-indole synthesis.

- CymitQuimica. (n.d.). CAS numbers.

- National Institutes of Health. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

- ACS Publications. (2021). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Journal of Medicinal Chemistry.

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- News-Medical.net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.

- PubMed. (1990). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids.

- ACS Publications. (2007). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.

- PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

- 1. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]

- 2. news-medical.net [news-medical.net]

- 3. soc.chim.it [soc.chim.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 4-Fluoro-7-methoxy-1H-indole: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its unique physicochemical properties allow it to serve as a "privileged" structure, capable of interacting with a multitude of biological targets. The compound 4-Fluoro-7-methoxy-1H-indole, a specifically substituted indole, represents an intriguing chemical entity for which the therapeutic potential is largely unexplored. The introduction of a fluorine atom at the 4-position and a methoxy group at the 7-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially conferring novel or enhanced pharmacological activities. This guide provides a structured, evidence-based framework for the systematic investigation of potential therapeutic targets for this compound. Drawing upon the extensive pharmacology of related indole derivatives, we hypothesize and detail validation strategies for four key therapeutic areas: oncology, inflammation, neurology, and virology. Each section presents the scientific rationale for a potential target class, a detailed experimental protocol for initial in vitro validation, and data presentation frameworks, designed to empower researchers to unlock the therapeutic promise of this compound.

Part 1: Potential as an Anticancer Agent

The indole nucleus is a prevalent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[3][4] Modifications on the indole ring, such as halogenation and methoxylation, have been shown to modulate potency and selectivity. Two of the most successfully targeted pathways by indole derivatives are the protein kinase signaling cascades and the dynamics of microtubule polymerization.

Target Class: Protein Kinases

Expertise & Experience: Protein kinases are critical regulators of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a frequent driver of oncogenesis, making them premier targets for cancer therapy.[5] The indole scaffold serves as an effective ATP-mimetic hinge-binding motif for numerous kinase inhibitors.[2][6] Specifically, substitutions at the C4 position of the indole ring have been shown to yield potent PI3K inhibitors, while other modifications target CDKs, tyrosine kinases (TKs), and Akt.[2][3] The electron-withdrawing fluorine at C4 and the electron-donating methoxy group at C7 of this compound could confer a unique binding profile, potentially leading to potent and selective inhibition of specific kinases within the human kinome.

Trustworthiness (Self-Validating System): The primary validation of a potential kinase inhibitor involves a direct, in vitro enzymatic assay. This biochemical approach isolates the kinase, the substrate, and the inhibitor, providing a clear, quantifiable measure of target engagement. A robust assay will include a known reference inhibitor as a positive control, a vehicle (DMSO) control for baseline activity, and will be run across a dose-response curve to determine a precise IC50 value. Further validation through orthogonal assays, such as cellular target engagement studies, is the logical next step.[7][8]

This protocol outlines a common method for measuring the activity of a purified kinase and the inhibitory effect of a test compound by quantifying the amount of ADP produced in the kinase reaction.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) from the stock solution in DMSO to generate a range of concentrations for IC50 determination.

-

Prepare the kinase reaction buffer as recommended by the enzyme manufacturer (typically includes a buffer like Tris-HCl, MgCl₂, DTT, and a surfactant).

-

Prepare the specific kinase and its corresponding substrate at 2X the final desired concentration in the reaction buffer.

-

Prepare ATP at 2X the final desired concentration (often at the Km value for the specific kinase) in the reaction buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the test compound dilutions or control (DMSO vehicle, reference inhibitor) to the wells of a white, low-volume 384-well plate.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of 2X ATP solution to each well. The final reaction volume is 10 µL.

-

Incubate the plate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Mandatory Visualization:

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation:

| Kinase Target | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) |

| EGFR | 0.15 | 0.05 (Gefitinib) |

| PI3Kα | 2.5 | 0.1 (Alpelisib) |

| CDK2 | > 50 | 0.2 (Milciclib) |

| Akt1 | 1.2 | 0.08 (Capivasertib) |

| SRC | 0.8 | 0.01 (Dasatinib) |

Target Class: Tubulin Polymerization

Expertise & Experience: Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division.[1] Agents that interfere with microtubule dynamics—either by inhibiting polymerization (like vinca alkaloids) or by stabilizing microtubules (like taxanes)—are highly effective anticancer drugs.[9] The indole scaffold is a key component of several classes of tubulin polymerization inhibitors, often binding at the colchicine site.[10][11] The specific substitution pattern of this compound could enable it to fit into this binding pocket and disrupt microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.

Trustworthiness (Self-Validating System): The gold-standard primary assay is the in vitro tubulin polymerization assay.[1] This cell-free system uses purified tubulin and measures its assembly into microtubules over time, typically via an increase in fluorescence or light scattering. The inclusion of paclitaxel (a polymerization enhancer) and nocodazole or colchicine (polymerization inhibitors) as positive and negative controls, respectively, ensures the assay is performing correctly and provides a robust framework for interpreting the effects of the test compound.

This protocol measures the effect of a test compound on the polymerization of purified tubulin into microtubules using a fluorescent reporter that binds preferentially to the polymerized form.[12][13]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein on ice with General Tubulin Buffer to a concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in General Tubulin Buffer.

-

Prepare control stocks: 1 mM Paclitaxel (enhancer) and 1 mM Nocodazole (inhibitor) in DMSO.

-

Prepare a Tubulin Reaction Mix on ice: Combine General Tubulin Buffer, GTP solution, and the fluorescent reporter to the final recommended concentrations.

-

-

Assay Execution:

-

Pre-warm a black, half-area 96-well plate to 37°C in a fluorescence plate reader.

-

Add 5 µL of the serially diluted test compound, controls (Paclitaxel, Nocodazole), or vehicle (buffer with DMSO) to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin protein (at 2.2 mg/mL in Reaction Mix) to each well for a final tubulin concentration of 2 mg/mL. Mix gently by pipetting.

-

Immediately place the plate in the 37°C plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the Vmax (maximum slope) of the polymerization curve for each concentration.

-